molecular formula C7H13N B1443058 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane CAS No. 943516-54-9

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B1443058
CAS No.: 943516-54-9
M. Wt: 111.18 g/mol
InChI Key: BGOMFPZIMJCRDV-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a heterocyclic organic compound that features a bicyclic structure with a nitrogen atom. This compound is significant in medicinal chemistry due to its role as a pharmaceutical intermediate in the synthesis of various antiviral medications, including boceprevir and pf-07321332 .

Biochemical Analysis

Biochemical Properties

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane plays a significant role in biochemical reactions, particularly in the synthesis of antiviral medications. It interacts with several enzymes and proteins, including protease inhibitors. For instance, in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus, this compound is a key component . The nature of these interactions involves the inhibition of viral proteases, which are essential for the replication of the virus.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In antiviral medications, this compound helps inhibit the replication of viruses by targeting specific viral enzymes. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall function of infected cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with viral proteases. By binding to the active site of these enzymes, it inhibits their activity, preventing the cleavage of viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the viral load in infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time The compound’s stability and degradation are crucial factors in its effectivenessIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in the biotransformation of drugs. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific tissues, depending on its affinity for certain cellular components. These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with viral proteases and other biomolecules, ensuring its effectiveness in inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One notable approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate .

Industrial Production Methods

Industrial production of this compound often involves the Gabriel synthesis and catalytic hydrogenation reactions. These methods, while effective, have their drawbacks. Cyclization reactions, for instance, offer relatively mild conditions but result in low yields. On the other hand, catalytic hydrogenation requires stringent conditions and expensive reagents, leading to poor atom economy .

Chemical Reactions Analysis

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts like Ru (II) and reagents such as bromoacetyl bromide and N,N’-Bis(p-toluenesulfonyl) hydrazine . Major products formed from these reactions include intermediates like alpha-diazoacetate and final products used in pharmaceutical applications .

Scientific Research Applications

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Comparison with Similar Compounds

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMFPZIMJCRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712413
Record name 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943516-54-9
Record name 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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